molecular formula C22H20O2Si B3338975 Dimethoxydi(naphthalen-1-yl)silane CAS No. 21591-48-0

Dimethoxydi(naphthalen-1-yl)silane

Cat. No.: B3338975
CAS No.: 21591-48-0
M. Wt: 344.5 g/mol
InChI Key: WBHGKPLIBNATGB-UHFFFAOYSA-N
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Description

Dimethoxydi(naphthalen-1-yl)silane (CAS 21591-48-0) is a high-purity organosilane compound characterized by the molecular formula C22H20O2Si and a molecular weight of 344.48 g/mol . This reagent serves as a critical precursor in synthetic chemistry for the preparation of novel organosilanols via hydrolysis, a process of significant interest for constructing materials with strong intermolecular hydrogen bonding capabilities . The naphthalen-1-yl substituents at the silicon atom are integral to the compound's properties, providing substantial steric bulk that can influence hydrolysis kinetics and final product stability, while also enabling systematic studies on the effect of aromatic systems on silicon-centered chemistry . The structural motifs and hydrogen-bonding patterns of the resulting silanols, which can include dimers, tetramers, and hexamers, are relevant for applications in advanced material science, including the step-by-step assembly of polysiloxanes and polysilsesquioxanes . Furthermore, silane-modified precursors are widely investigated for enhancing the dispersion of nanomaterials and improving interfacial interactions in polymer nanocomposites, finding utility in fields such as energy harvesting, coatings, and catalysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

dimethoxy(dinaphthalen-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2Si/c1-23-25(24-2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHGKPLIBNATGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxydi(naphthalen-1-yl)silane can be synthesized through the reaction of naphthalene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

2C10H8+SiCl2(CH3)2+2Et3NSi(C10H7)2(OCH3)2+2Et3NHCl2 \text{C}_{10}\text{H}_8 + \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{Et}_3\text{N} \rightarrow \text{Si}(\text{C}_{10}\text{H}_7)_2(\text{OCH}_3)_2 + 2 \text{Et}_3\text{NHCl} 2C10​H8​+SiCl2​(CH3​)2​+2Et3​N→Si(C10​H7​)2​(OCH3​)2​+2Et3​NHCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and recrystallization steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methanol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents like sodium halides or primary amines.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products Formed

    Oxidation: Silanols and corresponding oxidized products.

    Substitution: Silanes with different substituents.

    Hydrolysis: Silanols and methanol.

Scientific Research Applications

Building Block for Functionalized Silanes

This compound serves as an important building block in organic synthesis, particularly in the preparation of functionalized silanes. Its reactivity can be exploited to create silanes with specific functional groups, enabling the design of materials with tailored properties for applications in electronics and photonics.

Case Study: Synthesis of Functionalized Silanes

A recent study demonstrated the use of dimethoxydi(naphthalen-1-yl)silane in synthesizing silanes with enhanced optical properties. By modifying the naphthalene substituent, researchers were able to achieve compounds with improved light-emitting capabilities, making them potential candidates for organic light-emitting diodes (OLEDs) .

Nanotechnology

Nanocomposites

In nanotechnology, this compound is employed in the development of nanocomposites. Its ability to bond with nanoparticles facilitates the creation of hybrid materials that exhibit superior electrical, thermal, and mechanical properties.

Table 2: Applications of Nanocomposites with this compound

ApplicationDescription
ElectronicsUsed in conductive nanocomposites for flexible electronics.
Energy StorageEnhances performance in battery materials through improved conductivity.
Biomedical DevicesUtilized in coatings for biocompatibility and enhanced drug delivery systems.

Biomedical Applications

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. Research indicates that silane-modified nanoparticles can improve the solubility and bioavailability of poorly soluble drugs .

Dental Materials

In dental applications, this compound is explored for use in dental adhesives and sealants. Its properties contribute to lower polymerization shrinkage and improved mechanical strength, which are critical for long-lasting dental restorations .

Mechanism of Action

The mechanism of action of dimethoxydi(naphthalen-1-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for surface modification and polymerization reactions. The naphthyl groups provide hydrophobic characteristics, enhancing the compound’s stability and compatibility with organic materials.

Comparison with Similar Compounds

Structurally Related Methoxysilanes

The following compounds share a silicon center with methoxy and aryl substituents but differ in substituent composition:

Compound Name Substituents on Silicon Key Properties/Applications Reference
Trimethoxy(naphthalen-1-yl)silane (3a) 1 naphthyl, 3 methoxy Faster hydrolysis due to three methoxy groups; suitable for rapid sol-gel formation.
Dimethoxy(methyl)(naphthalen-1-yl)silane (4a) 1 naphthyl, 1 methyl, 2 methoxy Moderate hydrolysis rate; methyl group enhances hydrophobicity for coatings.
Dimethoxy(naphthalen-1-yl)(phenyl)silane (5a) 1 naphthyl, 1 phenyl, 2 methoxy Phenyl group increases chemical resistance; used in high-stability adhesives.
Dimethoxydi(naphthalen-1-yl)silane (6a) 2 naphthyl, 2 methoxy High steric hindrance slows hydrolysis; ideal for durable coatings and controlled sol-gel.

Key Observations :

  • Hydrolysis Rate : Trimethoxy derivatives (3a) hydrolyze faster than dimethoxy analogs (4a, 5a, 6a) due to higher methoxy content .
  • Steric Effects : Bulky naphthyl groups in 6a reduce reactivity, making it less prone to degradation in harsh environments compared to 3a or 4a .
  • Applications : Compounds with phenyl or methyl groups (4a, 5a) are preferred for hydrophobic coatings, while 6a balances reactivity and durability for EMI shielding materials .

Aryl-Substituted Silanes with Non-Methoxy Groups

These compounds replace methoxy with alkyl or aryl substituents, altering reactivity and applications:

Compound Name Substituents on Silicon Key Properties/Applications Reference
Methyl(naphthalen-1-yl)silane (2.19b) 1 naphthyl, 1 methyl Low polarity; limited hydrolysis; used in hydrophobic polymer additives.
Isobutyl(naphthalen-1-yl)silane (2.19e) 1 naphthyl, 1 isobutyl Enhanced thermal stability; niche applications in high-temperature lubricants.
Triphenyl(1-(naphthalen-1-yl)ethoxy)silane 1 naphthyl-ethoxy, 3 phenyl High yield (94%); stable ether linkage for pharmaceutical intermediates.
Trimethyl-1-naphthalenylsilane 1 naphthyl, 3 methyl Low molecular weight (200.35 g/mol); volatile precursor for CVD coatings.

Key Observations :

  • Reactivity: Non-methoxy silanes (e.g., 2.19b, 2.19e) exhibit minimal hydrolysis, making them unsuitable for sol-gel but valuable in inert environments .
  • Thermal Stability : Isobutyl and trimethyl groups improve thermal resistance compared to methoxy analogs .
  • Synthetic Yields : Triphenyl derivatives (e.g., 5bd in ) achieve >90% yields via optimized GP4 methods, outperforming traditional routes .

Role of Substituents in Material Science

  • Methoxy Groups : Promote hydrolysis and covalent bonding with substrates, critical for silane coupling agents in composites .
  • Naphthyl Groups : Enhance UV stability and chemical resistance in coatings, as seen in EMI-shielded textiles .
  • Steric Hindrance : this compound (6a) demonstrates slower degradation under mechanical stress compared to less-hindered analogs .

Biological Activity

Dimethoxydi(naphthalen-1-yl)silane (CAS Number: 21591-48-0) is a silane compound that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

PropertyValue
Molecular FormulaC22H20O2Si
Molecular Weight344.478 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point460.1 ± 18.0 °C at 760 mmHg
Flash Point293.5 ± 8.8 °C
LogP6.32

This compound features two naphthalene groups connected to a silicon atom through methoxy groups, which contributes to its unique properties and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the naphthalene moieties allows for significant π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It could modulate the activity of certain receptors, impacting signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that silanes can induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Properties : Research has shown that silane compounds can possess antimicrobial activity, potentially useful in developing new antibacterial agents . this compound's structure may enhance its interaction with microbial membranes.
  • Drug Delivery Systems : The compound's silane backbone allows it to be utilized in drug delivery systems, enhancing the solubility and stability of therapeutic agents . Its compatibility with various polymers makes it suitable for biomedical applications.

Comparative Analysis

A comparative analysis of this compound with other silane compounds reveals its unique advantages:

CompoundBiological ActivityApplications
This compoundModerate cytotoxicityDrug delivery, Antimicrobial
TrimethoxysilaneLimited biological activitySurface modification
VinyltriethoxysilaneHigh reactivityAdhesives, Coatings

Q & A

Q. What synthetic routes are recommended for preparing Dimethoxydi(naphthalen-1-yl)silane, and how can reaction parameters be optimized?

A common approach involves reacting brominated naphthalene derivatives with chlorosilanes under inert conditions. For example, methyl-substituted silanes are synthesized via nucleophilic substitution using bromoarenes and chlorosilanes in anhydrous solvents like THF, with yields ranging from 21% to 63% after purification by sublimation or distillation . Optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of bromoarene to chlorosilane), reaction time (12–24 hours), and temperature (60–80°C). Catalytic additives like CuI can enhance efficiency in coupling reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for verifying molecular structure. ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.2–3.8 ppm), while ²⁹Si NMR confirms silicon environments (e.g., δ −10 to −20 ppm for dimethylsilanes). IR spectroscopy complements this by detecting Si-O-C stretches (~1050–1150 cm⁻¹) and aromatic C-H bending .

Q. What safety protocols should be followed when handling this compound, given its naphthalene moieties?

Naphthalene derivatives are associated with potential toxicity, including respiratory and dermal irritation. Researchers should use fume hoods, wear nitrile gloves, and avoid inhalation of vapors. Toxicity data gaps highlighted in naphthalene-related studies (e.g., ATSDR reports) suggest adopting precautionary measures like rigorous waste segregation and exposure monitoring .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict regioselectivity in electrophilic substitutions. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., π-π stacking in naphthalene groups), guiding catalyst design .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using X-ray crystallography (for unambiguous bond-length determination) and high-resolution mass spectrometry (HRMS) can resolve ambiguities. For example, single-crystal X-ray diffraction confirmed the planar geometry of analogous silanes, while HRMS validated molecular weights within ±0.001 Da .

Q. How do steric effects from naphthalene substituents influence catalytic activity in silane-based systems?

Bulky naphthalene groups hinder nucleophilic attack at silicon centers, reducing hydrolysis rates. Comparative studies with less sterically hindered silanes (e.g., phenyl-substituted analogs) show slower degradation kinetics, making them suitable for applications requiring prolonged stability, such as surface coatings .

Q. What challenges arise in achieving regioselectivity during functionalization of this compound?

Steric hindrance from naphthalene groups complicates electrophilic substitutions. Directed ortho-metalation (DoM) using directing groups (e.g., -OMe) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can improve selectivity. Solvent polarity (e.g., DMF vs. toluene) also modulates reaction pathways .

Methodological Insights

  • Synthesis Optimization Table

    ParameterOptimal RangeImpact on Yield
    Reaction Temperature60–80°CHigher yields at 80°C
    SolventAnhydrous THF or TolueneMinimizes hydrolysis
    CatalystCuI (5 mol%)Accelerates coupling
    PurificationKugelrohr sublimationRemoves volatile byproducts
  • Spectroscopic Reference Data

    TechniqueKey Peaks/ShiftsStructural Insight
    ¹H NMRδ 3.5 ppm (OCH₃)Confirms methoxy groups
    ²⁹Si NMRδ −15 ppmIndicates Si-O-C linkage
    IR1080 cm⁻¹ (Si-O-C)Validates siloxane bonds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxydi(naphthalen-1-yl)silane
Reactant of Route 2
Dimethoxydi(naphthalen-1-yl)silane

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